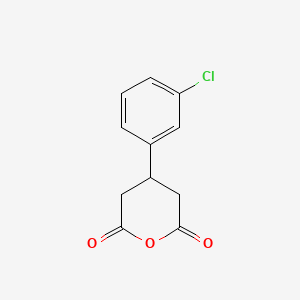

3-(3-Chlorophenyl)glutaric anhydride

説明

3-(3-Chlorophenyl)glutaric anhydride is a substituted cyclic anhydride derived from glutaric acid, featuring a 3-chlorophenyl group attached to the glutaric backbone. This compound belongs to the class of aromatic-substituted anhydrides, which are widely utilized in organic synthesis for acylation reactions, polymer chemistry, and pharmaceutical intermediate preparation. The 3-chlorophenyl substituent likely enhances its electrophilicity and influences its reactivity in nucleophilic acyl substitution reactions, making it valuable for synthesizing modified polymers, prodrugs, or bioactive molecules .

特性

分子式 |

C11H9ClO3 |

|---|---|

分子量 |

224.64 g/mol |

IUPAC名 |

4-(3-chlorophenyl)oxane-2,6-dione |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |

InChIキー |

GUKUBPWCSDXSRK-UHFFFAOYSA-N |

正規SMILES |

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Reactivity Comparisons

Glutaric anhydride derivatives, including 3-(3-chlorophenyl)glutaric anhydride, are compared below with structurally related anhydrides (succinic, maleic, phthalic, and adipic anhydrides) based on reactivity, applications, and biological interactions.

| Property | 3-(3-Chlorophenyl)glutaric Anhydride | Glutaric Anhydride | Succinic Anhydride | Phthalic Anhydride |

|---|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 5-membered | 6-membered |

| Electrophilicity | Enhanced (due to Cl substituent) | Moderate | Moderate | High |

| Reactivity in Acylation | High (Cl group activates carbonyl) | Moderate | Moderate | High |

| Applications | Polymer modifiers, drug intermediates | Enzyme modification | Polymer crosslinking | Polyimide synthesis |

| Biological Activity | Antimicrobial potential (inferred) | Enzyme inhibition | Low | Low |

Key Findings :

- Reactivity : The 3-chlorophenyl group in 3-(3-chlorophenyl)glutaric anhydride increases its electrophilicity compared to unsubstituted glutaric anhydride, facilitating faster acylation of amines or alcohols . Phthalic anhydride, with its aromatic ring, exhibits even higher reactivity due to conjugation effects .

- Biological Interactions : Glutaric anhydride derivatives modify lysine residues in proteins, as shown in studies comparing glutaric anhydride and glutaryl-CoA. The latter forms glutaric anhydride as an intermediate, but higher concentrations of glutaryl-CoA are required for equivalent modification efficiency .

- Polymer Applications : Glutaric anhydride derivatives (e.g., 3-isobutylglutaric anhydride) are used to synthesize polyimides and vitrimers. Succinic anhydride-based vitrimers exhibit similar topological rearrangement but lower thermal stability compared to glutaric analogs .

Physicochemical Properties

- Solubility : The 3-chlorophenyl group reduces water solubility compared to unsubstituted glutaric anhydride but improves compatibility with hydrophobic polymers .

- Thermal Stability : Glutaric anhydride-based polymers (e.g., polyimides) exhibit higher thermal stability than succinic anhydride analogs due to increased chain flexibility .

Contradictions and Limitations

- While glutaric anhydride is effective in enzyme modification, its efficiency is concentration-dependent. For example, 0.16 mM glutaric anhydride modifies fewer lysine residues than 0.5 mM glutaryl-CoA, highlighting the need for optimized reaction conditions .

- Maleic anhydride, despite structural similarity, is less stable in aqueous media due to its conjugated double bond, limiting its use in biological systems compared to glutaric anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。